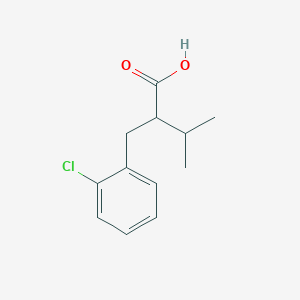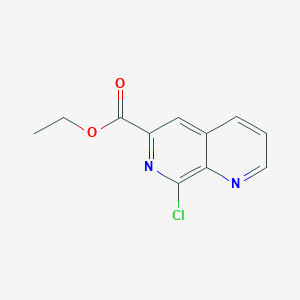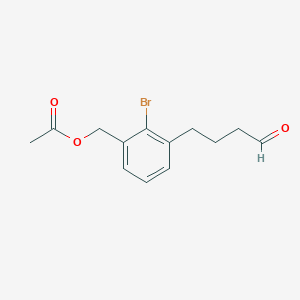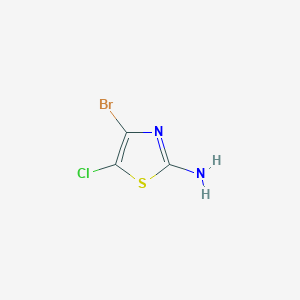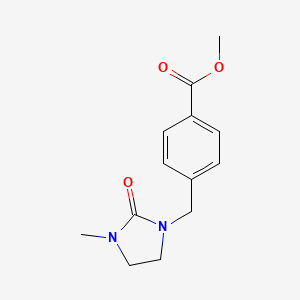
Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester is a synthetic organic compound that belongs to the class of imidazolidinyl derivatives This compound is characterized by the presence of an imidazolidinyl group attached to a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 3-methyl-2-oxoimidazolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The imidazolidinyl group can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: The carbonyl group in the imidazolidinyl moiety can be reduced to form hydroxyl derivatives.
Substitution: The benzoic acid methyl ester moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include imidazolidinone derivatives, hydroxyl derivatives, and various substituted benzoic acid methyl ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The imidazolidinyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzoic acid methyl ester moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-2-oxo-1-imidazolidinyl)acetic acid
- Benzoic acid, 2-methoxy-, methyl ester
- Benzoic acid, 4-methyl-, methyl ester
Uniqueness
4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester is unique due to the presence of both the imidazolidinyl and benzoic acid methyl ester moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 4-[(3-methyl-2-oxoimidazolidin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C13H16N2O3/c1-14-7-8-15(13(14)17)9-10-3-5-11(6-4-10)12(16)18-2/h3-6H,7-9H2,1-2H3 |
InChI Key |
MYIPZFLWOFGJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
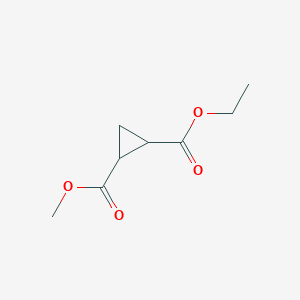
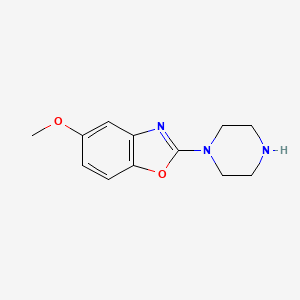
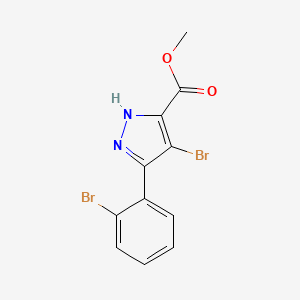
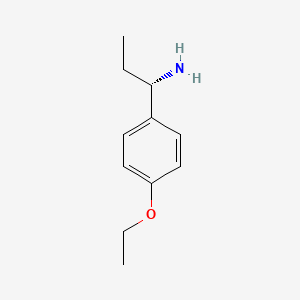
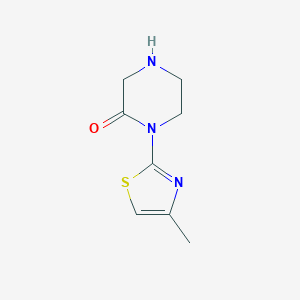
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
